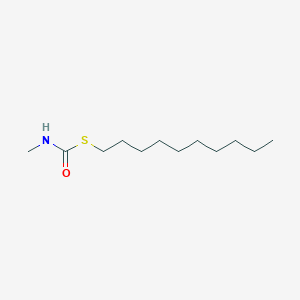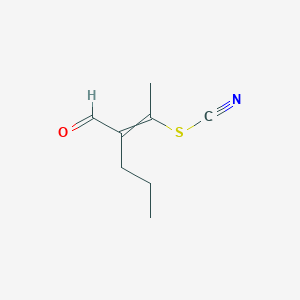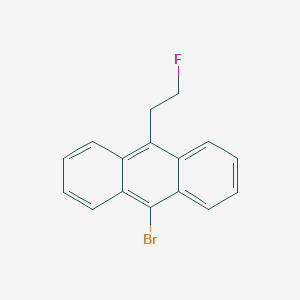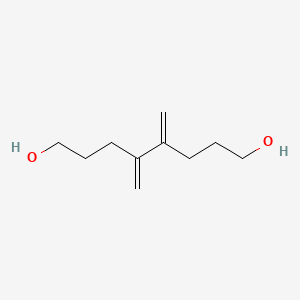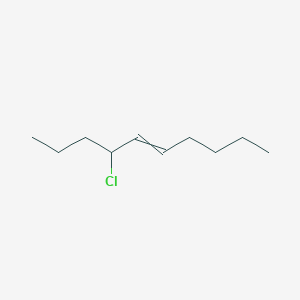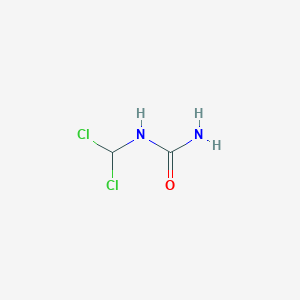
N-(Dichloromethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dichloromethyl)urea is a chemical compound with the molecular formula C2H4Cl2N2O It is a derivative of urea, where one of the nitrogen atoms is substituted with a dichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dichloromethyl)urea typically involves the reaction of dichloromethylamine with isocyanates or carbamoyl chlorides. One common method is the nucleophilic addition of dichloromethylamine to potassium isocyanate in water, which avoids the use of organic co-solvents and promotes high chemical purity . Another method involves the reaction of dichloromethylamine with phosgene to generate the corresponding isocyanate, which then reacts with ammonia to form this compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(Dichloromethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichloromethylurea derivatives.
Reduction: Reduction reactions can convert this compound to simpler urea derivatives.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dichloromethylurea derivatives, while substitution reactions can produce a variety of N-substituted ureas .
Scientific Research Applications
N-(Dichloromethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other urea derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Dichloromethyl)urea involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and affect cellular processes . The compound’s dichloromethyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(Butyl)thiophosphoric triamide: Used as a urease inhibitor in agriculture.
N,N’-Dimethylurea: A simpler urea derivative with different chemical properties.
N-(Phenyl)urea: Another urea derivative with distinct applications in pharmaceuticals.
Uniqueness
N-(Dichloromethyl)urea is unique due to its dichloromethyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other urea derivatives and valuable for specialized applications in research and industry .
Properties
CAS No. |
90454-24-3 |
|---|---|
Molecular Formula |
C2H4Cl2N2O |
Molecular Weight |
142.97 g/mol |
IUPAC Name |
dichloromethylurea |
InChI |
InChI=1S/C2H4Cl2N2O/c3-1(4)6-2(5)7/h1H,(H3,5,6,7) |
InChI Key |
QEMZNSKDTGKKFO-UHFFFAOYSA-N |
Canonical SMILES |
C(NC(=O)N)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


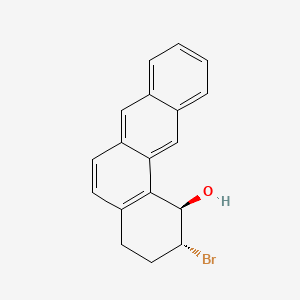
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
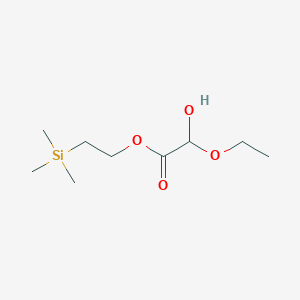
![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
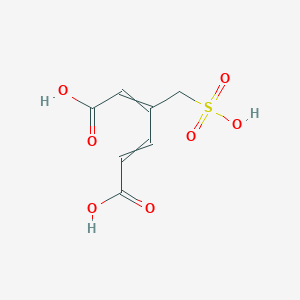
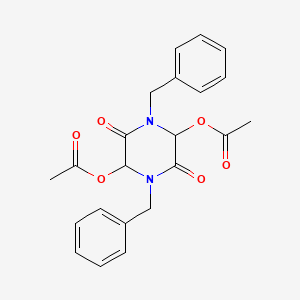
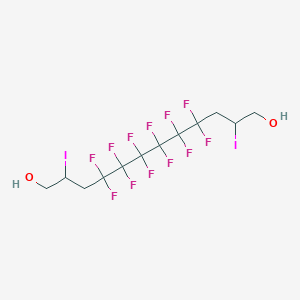
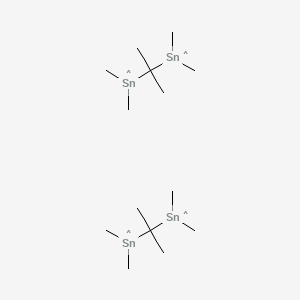
![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
